molecular formula C9H10ClNO3 B13548717 2-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid

2-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid

Cat. No.: B13548717
M. Wt: 215.63 g/mol
InChI Key: WQUHJCMDZLJJAS-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid is a derivative of phenylalanine, an amino acid. This compound is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a chlorinated and hydroxylated phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid typically involves the chlorination and hydroxylation of phenylalanine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation using hydrogen peroxide or other hydroxylating agents .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the chlorination and hydroxylation reactions under controlled conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, dechlorinated phenylalanine derivatives, and substituted phenylalanine analogs .

Scientific Research Applications

2-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid is unique due to the presence of both chlorine and hydroxyl groups on the phenyl ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-2-1-3-8(12)5(6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)

InChI Key

WQUHJCMDZLJJAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)O

Origin of Product

United States

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